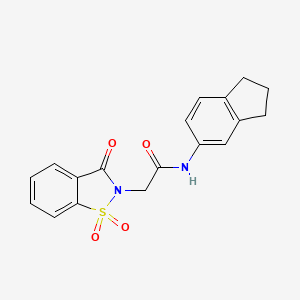

![molecular formula C7H4BrNOS B2439440 6-bromobenzo[d]isothiazol-3(2H)-one CAS No. 1427079-44-4](/img/structure/B2439440.png)

6-bromobenzo[d]isothiazol-3(2H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

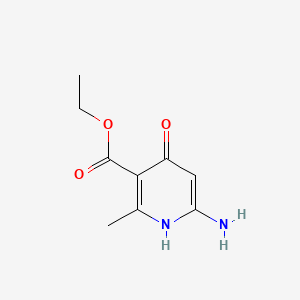

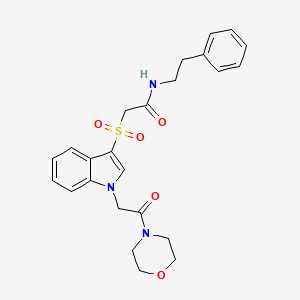

6-Bromobenzo[d]isothiazol-3(2H)-one is a chemical compound with diverse applications in scientific research. It has a molecular weight of 262.08 .

Synthesis Analysis

The synthesis of 6-Bromobenzo[d]isothiazol-3(2H)-one involves several stages . The first stage involves the reaction of methyl 2-amino-4-bromobenzoate with hydrochloric acid and sodium nitrite in water at 0 - 5℃ for 0.75 hours . The second stage involves the reaction with sulfur dioxide in water and acetic acid at 0 - 20℃ for 3.5 hours . The final stage involves the reaction with ammonium hydroxide in water at 10 - 20℃ for 1 hour .Molecular Structure Analysis

The InChI code for 6-Bromobenzo[d]isothiazol-3(2H)-one is 1S/C7H4BrNO3S/c8-4-1-2-5-6 (3-4)13 (11,12)9-7 (5)10/h1-3H, (H,9,10) .Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Bromobenzo[d]isothiazol-3(2H)-one include a molecular weight of 262.08 . It has a high GI absorption, is BBB permeant, and is a CYP1A2 inhibitor . Its Log Po/w (iLOGP) is 0.92 . Its water solubility is 0.402 mg/ml .Applications De Recherche Scientifique

Chemical Synthesis

6-Bromobenzo[d]isothiazol-3(2H)-one is used in chemical synthesis . It is a key component in the production of various chemical compounds. Its unique structure makes it a valuable resource in the synthesis of complex molecules .

Antimicrobial Agents

A series of naphthalimide azoles, which are potential antibacterial and antifungal agents, were synthesized starting from commercially available 6-bromobenzo[de]isochromene-1,3-dione . These compounds were characterized by NMR, IR, MS, and HRMS spectra .

Anticancer Research

Naphthalimide derivatives, which can be synthesized from 6-bromobenzo[d]isothiazol-3(2H)-one, have shown various bioactivities including anticancer . They interact with DNA and have remarkable anti-cancer activities .

Material Sciences

Naphthalimide derivatives, synthesized from 6-bromobenzo[d]isothiazol-3(2H)-one, have potential applications in material sciences . Their large π-conjugated backbone and strong hydrophobicity make them suitable for diverse weak interactions such as π-π stacking and hydrogen bonds with various enzymes and receptors in biological organisms .

Antitrypanosomal Agents

Naphthalimide-based derivatives, which can be synthesized from 6-bromobenzo[d]isothiazol-3(2H)-one, have shown antitrypanosomal activities .

Analgesic Research

Naphthalimide-based derivatives, synthesized from 6-bromobenzo[d]isothiazol-3(2H)-one, have shown analgesic activities .

Safety and Hazards

The safety information for 6-Bromobenzo[d]isothiazol-3(2H)-one includes hazard statements H302-H315-H319-H332-H335 . Precautionary statements include P280-P305+P351+P338-P310 . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

Propriétés

IUPAC Name |

6-bromo-1,2-benzothiazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrNOS/c8-4-1-2-5-6(3-4)11-9-7(5)10/h1-3H,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPBXGVBQTLWACD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)SNC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-bromobenzo[d]isothiazol-3(2H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2E)-3-[4-(difluoromethoxy)-5-methoxy-2-nitrophenyl]acrylic acid](/img/structure/B2439360.png)

![N,N-diethyl-2-[4-[(E)-2-phenylethenyl]sulfonyl-1,4-diazepan-1-yl]acetamide](/img/structure/B2439368.png)

![[2-(2-Chloro-4-fluoroanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2439369.png)